4-Methylhepta-1,6-dien-4-ol chemical properties
4-Methylhepta-1,6-dien-4-ol chemical properties
An In-depth Technical Guide to 4-Methylhepta-1,6-dien-4-ol: Properties, Synthesis, and Reactivity
Abstract
4-Methylhepta-1,6-dien-4-ol (CAS No. 25201-40-5), also known as diallyl methyl carbinol, is a tertiary alcohol possessing two terminal alkene functionalities. This unique structural combination makes it a molecule of significant interest for applications in polymer chemistry and as a versatile building block in advanced organic synthesis. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic characterization, logical synthetic routes, and an exploration of its chemical reactivity. The content herein is intended for researchers, chemists, and material scientists, offering both foundational data and field-proven insights into the practical handling and application of this compound.
Molecular Identity and Physicochemical Properties
4-Methylhepta-1,6-dien-4-ol is an achiral molecule characterized by a central quaternary carbon bonded to a hydroxyl group, a methyl group, and two identical allyl groups.[1] This structure dictates its physical and chemical behavior, blending the polarity of the alcohol with the nonpolar nature of the hydrocarbon backbone.
Key Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 25201-40-5 | [2][3][4][5] |
| Molecular Formula | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [2][3][6] |
| IUPAC Name | 4-Methylhepta-1,6-dien-4-ol | [3] |
| Synonyms | Diallyl methyl carbinol, 4-Methyl-1,6-heptadiene-4-ol | [2][3][7] |
| InChI Key | WAXJJHZQRWWQIR-UHFFFAOYSA-N | [2][3][5] |
| SMILES | C=CCC(C)(O)CC=C | [2] |
Physical Properties
The compound presents as a clear, colorless liquid at room temperature, often with a sharp, pungent odor typical of some terpenoid-like compounds.[6] Its volatility is notable, stemming from a relatively high vapor pressure and low boiling point for its molecular weight.[6]
| Property | Value | Unit | Source(s) |
| Appearance | Clear, colorless liquid | - | [6] |
| Physical State | Liquid | @ Room Temp. | [6] |
| Boiling Point | 178.00 | °C | [6] |
| Melting Point | -60.00 | °C | [6] |
| Density | 0.8550 | g/cm³ | [6] |
| Octanol/Water Partition Coeff. (logP) | 1.890 | - | [2] |
| Water Solubility | Partially soluble | - | [6] |
| Organic Solvent Solubility | Soluble in alcohols and other organic solvents | - | [6] |
The molecule's solubility profile is a direct consequence of its amphiphilic nature. The hydroxyl group can participate in hydrogen bonding, affording partial solubility in polar solvents like water.[6] Conversely, the seven-carbon aliphatic chain and two alkene groups create a significant nonpolar character, ensuring its miscibility with a wide range of organic solvents.[6]
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While raw spectra for this specific compound are not always published outside of databases, its structure allows for reliable prediction and interpretation of its spectral data.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) data is available through the NIST Chemistry WebBook.[3][7] The analysis of its mass spectrum would proceed as follows:
-
Molecular Ion (M⁺): A peak at m/z = 126, corresponding to the molecular weight of the parent molecule (C₈H₁₄O⁺).
-
Key Fragmentations: The structure is prone to specific fragmentation pathways that serve as diagnostic markers:
-
Loss of Water (M-18): A peak at m/z = 108, resulting from the facile dehydration of the tertiary alcohol.
-
Loss of Methyl Radical (M-15): A peak at m/z = 111, from the cleavage of the C4-methyl bond.
-
Loss of Allyl Radical (M-41): A prominent peak at m/z = 85, caused by the cleavage of a C-C bond adjacent to the oxygen, releasing a stable allyl radical. This is often a base peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups. NIST provides reference spectra for this compound.[3] The expected characteristic absorption bands are:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Tertiary Alcohol |
| ~3080 | C-H stretch | =C-H (sp² Carbon) |
| ~2970, 2885 | C-H stretch | -C-H (sp³ Carbon) |
| ~1640 | C=C stretch | Alkene |
| ~1150 | C-O stretch | Tertiary Alcohol |
| ~915 | C-H bend | Out-of-plane bend for -CH=CH₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predictive NMR analysis provides the most detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR Analysis: The proton NMR spectrum is expected to show five distinct signals. The symmetry of the two allyl groups simplifies the spectrum.
-
¹³C NMR Analysis: The carbon NMR spectrum should display six unique signals, reflecting the molecule's symmetry.
| Predicted ¹H Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 2H | -CH =CH₂ |
| ~5.1 | m | 4H | -CH=CH ₂ |
| ~2.3 | d | 4H | -CH ₂-CH=CH₂ |
| ~1.5 | s | 1H | -OH |
| ~1.1 | s | 3H | -CH ₃ |
| Predicted ¹³C Shift (ppm) | Carbon Type | Assignment |
| ~134 | CH | C H=CH₂ |
| ~118 | CH₂ | CH=C H₂ |
| ~73 | C (quaternary) | C -OH |
| ~48 | CH₂ | C H₂-CH=CH₂ |
| ~28 | CH₃ | C H₃ |
Synthesis and Chemical Reactivity
Proposed Synthetic Protocol: Grignard Reaction
The most direct and industrially scalable synthesis of 4-methylhepta-1,6-dien-4-ol is the Grignard reaction. This involves the nucleophilic addition of allylmagnesium bromide to a suitable carbonyl compound, such as acetone or methyl acetate. The reaction with acetone is outlined below as it is a highly efficient one-step process to the tertiary alcohol.
-
Grignard Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of allyl bromide (2.0 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour until most of the magnesium is consumed.
-
-
Nucleophilic Addition:
-
Cool the resulting grey Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly pouring it over an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield pure 4-methylhepta-1,6-dien-4-ol.
-
Core Reactivity and Mechanistic Insights
The molecule's reactivity is governed by its two primary functional regions: the tertiary hydroxyl group and the terminal alkene groups.
-
Reactions at the Hydroxyl Group: As a tertiary alcohol, it is resistant to oxidation but readily undergoes acid-catalyzed dehydration to form a mixture of triene isomers. It can also be converted to ethers or esters under appropriate conditions.
-
Reactions of the Alkenes: The two terminal double bonds are sites for a wide array of transformations:
-
Addition Reactions: Hydrogenation would yield 4-methylheptan-4-ol. Halogenation (e.g., with Br₂) or hydrohalogenation (e.g., with HBr) would proceed according to standard mechanisms.
-
Polymerization: The di-alkene structure makes it an excellent candidate as a cross-linking agent in radical polymerization or as a monomer in Ring-Opening Metathesis Polymerization (ROMP) after an initial Ring-Closing Metathesis (RCM) step.
-
Metathesis: Intramolecular RCM, catalyzed by Grubbs' or Schrock-type catalysts, could be employed to synthesize five- or six-membered cyclic ethers, a powerful tool in modern organic synthesis.
-
Potential Applications and Research Directions
While not a widely commercialized chemical, 4-methylhepta-1,6-dien-4-ol holds significant potential in specialized fields:
-
Polymer and Materials Science: Its primary value lies in its role as a cross-linking monomer. The introduction of this molecule into a polymer backbone can increase rigidity, thermal stability, and solvent resistance. The hydroxyl group provides a further site for post-polymerization modification.
-
Organic Synthesis: It serves as a versatile C₈ building block. The two alkene groups can be functionalized independently or together to build complex molecular architectures. Its use in RCM to create cyclic compounds is a particularly promising avenue.
-
Fine and Specialty Chemicals: Related structures, such as 4-methylheptan-3-ol, are known insect pheromones.[8] This suggests that derivatives of 4-methylhepta-1,6-dien-4-ol could be investigated as potential agrochemicals or in the synthesis of biologically active natural products.
Safety and Handling
Currently, detailed toxicological data for 4-methylhepta-1,6-dien-4-ol is limited.[4] Therefore, it should be handled with the standard precautions applied to new or uncharacterized laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Fire Safety: The compound is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishment.[4]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water.[4]
-
Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
References
-
Cheméo. (n.d.). Chemical Properties of 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5). Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-methylhepta-1,6-dien-4-ol. Retrieved from [Link]
-
NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol: Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 1,6-Heptadien-4-ol, 4-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylhepta-1,6-diene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Hepta-1,6-dien-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a). Retrieved from [Link]
-
MDPI. (2020). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 25(23), 5737. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4,4-dimethyl-1,6-heptadien-3-ol. Retrieved from [Link]
-
GSRS. (n.d.). 4-METHYL-1,6-HEPTADIENE-4-OL. Global Substance Registration System. Retrieved from [Link]
-
LookChem. (n.d.). 3-methyl-hepta-1,6-dien-4-ol. Retrieved from [Link]
-
NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]
- 8. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol | MDPI [mdpi.com]
